2-Amino-3-[(3-methoxyphenyl)hydrazinylidene]-5-phenyl-7-pyrazolo[1,5-a]pyrimidinone
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Overview
Description
2-amino-3-[(3-methoxyphenyl)hydrazinylidene]-5-phenyl-7-pyrazolo[1,5-a]pyrimidinone is a member of pyrimidines.
Scientific Research Applications
Synthesis and Characterization
- The compound is synthesized as part of a broader category of pyrazolo[1,5-a]pyrimidine derivatives. These are typically produced through reactions involving amino-N-aryl-1H-pyrazoles with various carbonyl compounds, as demonstrated in the synthesis and characterization of similar compounds (Hassan, Hafez, & Osman, 2014).
Biological and Pharmaceutical Research
- Some derivatives of pyrazolo[1,5-a]pyrimidine have been explored for their potential as human A3 adenosine receptor antagonists, indicating a potential role in receptor-ligand recognition (Squarcialupi et al., 2016).
- The analogs of pyrazolo[1,5-a]pyrimidine have been investigated for their anti-inflammatory and anti-cancer activities, suggesting a notable contribution to medicinal chemistry (Kaping et al., 2016).
- A study on pyrazolo[1,5-a]pyrimidinones functionalized with the tolylhydrazone fragment revealed pronounced analgesic activity and selective inhibition of carboxylesterase (Burgart et al., 2020).
Chemical Properties and Analysis
- Detailed structural analysis and synthesis of related pyrazolo[1,5-a]pyrimidine derivatives provide insight into their chemical properties, offering valuable information for further pharmaceutical applications (Ganapathy et al., 2015).
Miscellaneous Applications
- Various derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized for studies in different fields like antimicrobial activity, indicating their broad utility in scientific research (Ranganath et al., 2011).
properties
Product Name |
2-Amino-3-[(3-methoxyphenyl)hydrazinylidene]-5-phenyl-7-pyrazolo[1,5-a]pyrimidinone |
---|---|
Molecular Formula |
C19H16N6O2 |
Molecular Weight |
360.4g/mol |
IUPAC Name |
2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H16N6O2/c1-27-14-9-5-8-13(10-14)22-23-17-18(20)24-25-16(26)11-15(21-19(17)25)12-6-3-2-4-7-12/h2-11,24H,20H2,1H3 |
InChI Key |
WRSMFUUAFAAFEW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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